4-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride
Overview
Description
4-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chloro substituent at the 5-position of the benzoxazole ring and a benzoyl chloride group at the 4-position. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride typically involves the reaction of 5-chloro-2-aminophenol with benzoyl chloride under specific conditions. The process can be summarized as follows:
Starting Materials: 5-chloro-2-aminophenol and benzoyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-chloro-2-aminophenol is dissolved in a suitable solvent like dichloromethane, and benzoyl chloride is added dropwise with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by passing the reactants through a series of reactors under controlled conditions.
Catalytic Processes: The use of catalysts can enhance the reaction rate and yield, making the process more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form benzophenone derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts acylation.
Solvents: Dichloromethane, toluene, and acetonitrile.
Major Products Formed:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Benzophenone Derivatives: Formed by Friedel-Crafts acylation with aromatic compounds.
Scientific Research Applications
4-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4-Chlorobenzoyl chloride: Similar in structure but lacks the benzoxazole ring.
5-Chloro-2-benzoxazolylamine: Similar in structure but lacks the benzoyl chloride group.
Benzoxazole derivatives: Various derivatives with different substituents on the benzoxazole ring.
Uniqueness: 4-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride is unique due to the presence of both the chloro substituent and the benzoyl chloride group, which confer distinct reactivity and properties.
Properties
IUPAC Name |
4-(5-chloro-1,3-benzoxazol-2-yl)benzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-10-5-6-12-11(7-10)17-14(19-12)9-3-1-8(2-4-9)13(16)18/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHUDJBUCBIPSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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